molecular formula C15H13ClN2O2 B1664445 Ahr-10037 CAS No. 78281-73-9

Ahr-10037

Cat. No. B1664445
Key on ui cas rn: 78281-73-9
M. Wt: 288.73 g/mol
InChI Key: QYWOBAQCODTFCM-UHFFFAOYSA-N
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Patent
US04313949

Procedure details

To an agitated solution of 28.5 g (0.077 mole) of 2-amino-3-(4-chlorobenzoyl)-α-(phenylthio)phenylacetamide in 1 liter of tetrahydrofuran was added 230 g of wet Raney nickel (washed 3 times with water and 3 times with tetrahydrofuran). After 15 minutes the mixture was filtered and the filtrate concentrated under reduced pressure to give 17.4 g (84%) of yellow crystalline solid. Recrystallization from isopropyl alcohol followed by recrystallizing twice from absolute ethanol gave yellow needles, m.p. 212°-215° C.
Name
2-amino-3-(4-chlorobenzoyl)-α-(phenylthio)phenylacetamide
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
230 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8](=[O:16])[C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH:17](SC1C=CC=CC=1)[C:18]([NH2:20])=[O:19]>O1CCCC1.[Ni]>[NH2:1][C:2]1[C:7]([C:8](=[O:16])[C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:17][C:18]([NH2:20])=[O:19]

Inputs

Step One
Name
2-amino-3-(4-chlorobenzoyl)-α-(phenylthio)phenylacetamide
Quantity
28.5 g
Type
reactant
Smiles
NC1=C(C=CC=C1C(C1=CC=C(C=C1)Cl)=O)C(C(=O)N)SC1=CC=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
230 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 15 minutes the mixture was filtered
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1C(C1=CC=C(C=C1)Cl)=O)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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